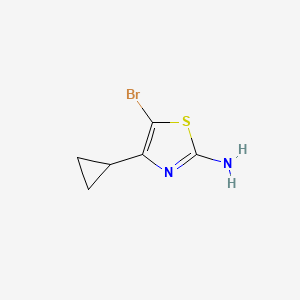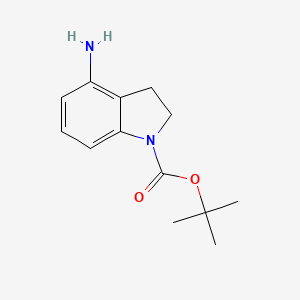
5-Methoxy-2-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H7F3O2 . It is a solid or viscous liquid or liquid in physical form .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-(trifluoromethyl)benzaldehyde is1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methoxy-2-(trifluoromethyl)benzaldehyde has a molecular weight of 204.15 . It is stored at a temperature of 2-8°C in an inert atmosphere . The compound is a white to yellow solid .Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated various methodologies for synthesizing and characterizing methoxy-substituted benzaldehydes, which serve as crucial intermediates in organic synthesis. For instance, the synthesis and characterization of related compounds, such as 5-tert-butyl-2-hydroxy-benzaldehyde, through catalytic processes highlight the importance of understanding the reactivity and properties of substituted benzaldehydes (Hui Jian-bin, 2011). Similarly, studies on compounds like 2-methoxy-benzaldehyde have revealed insights into their molecular structure and interactions, providing a foundation for further chemical modifications and applications (P. Ribeiro-Claro, M. Drew, V. Félix, 2002).
Chemical Transformations
The utility of methoxy-substituted benzaldehydes in chemical synthesis is well-documented, with various research efforts focusing on their role in producing complex organic molecules. For example, the development of methodologies for synthesizing 2-(alkylamino)-1-arylethanols from aromatic aldehydes via 5-aryloxazolidines illustrates the versatility of these compounds in facilitating novel synthetic pathways (V. Moshkin, V. Sosnovskikh, 2013).
Material Science and Polymer Chemistry
Methoxy-substituted benzaldehydes have also found applications in material science and polymer chemistry. The synthesis of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers showcases the role of similar compounds in creating new materials with desirable optical properties (Andrew R. Neilson, S. Budy, J. Ballato, Dennis W. Smith, 2008).
Catalysis and Enzyme Mimetics
Research into the catalytic applications of compounds related to 5-Methoxy-2-(trifluoromethyl)benzaldehyde highlights the potential for these chemicals to serve as important components in catalytic systems. Studies on the kinetics and mechanism of oxidation of methoxy benzaldehydes by various oxidants offer insights into their reactivity and potential for facilitating chemical transformations (V. Malik, B. Asghar, S. S. Mansoor, 2016).
Safety and Hazards
Mécanisme D'action
Mode of Action
Benzaldehyde derivatives are often involved in electrophilic aromatic substitution reactions, where they can interact with nucleophilic sites on biological targets .
Biochemical Pathways
Benzaldehyde derivatives can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . The trifluoromethyl group may enhance metabolic stability, potentially affecting bioavailability .
Result of Action
Given its structural similarity to other benzaldehyde derivatives, it may have similar effects, such as modulating enzyme activity or interacting with cellular receptors .
Action Environment
The action, efficacy, and stability of 5-Methoxy-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, pH can affect the compound’s ionization state and thus its reactivity . Temperature and solvent can also affect its stability and reactivity .
Propriétés
IUPAC Name |
5-methoxy-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKMLBPPJRRDBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724471 |
Source


|
| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(trifluoromethyl)benzaldehyde | |
CAS RN |
944905-42-4 |
Source


|
| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














